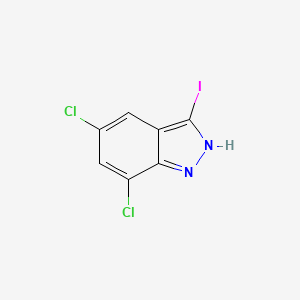

5,7-Dichloro-3-iodo-1H-indazole

Beschreibung

5,7-Dichloro-3-iodo-1H-indazole is a halogenated indazole derivative characterized by chlorine substituents at positions 5 and 7, an iodine atom at position 3, and a hydrogen atom at the 1-position of the indazole core. The molecular formula is C₇H₃Cl₂IN₂, with a molecular weight of 343.93 g/mol (inferred from analogs in ). This compound is notable for its unique electronic and steric properties due to the combination of electron-withdrawing chlorine atoms and the heavy iodine substituent, which may influence reactivity in cross-coupling reactions or binding affinity in medicinal chemistry applications. However, commercial availability of this compound has been discontinued, as noted in , limiting its current experimental use.

Eigenschaften

IUPAC Name |

5,7-dichloro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2IN2/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANBUJPQIXLTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696152 | |

| Record name | 5,7-Dichloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-35-2 | |

| Record name | 5,7-Dichloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

5,7-Dichloro-3-iodo-1H-indazole is a halogenated indazole derivative with a molecular formula of C7H3Cl2IN2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features chlorine and iodine substituents that significantly influence its reactivity and biological interactions. The presence of these halogens can enhance the compound's ability to interact with biological targets, particularly proteins involved in signal transduction.

Research indicates that this compound primarily functions as a kinase inhibitor . It has been shown to inhibit checkpoint kinases 1 and 2 (CHK1 and CHK2), which play critical roles in cell cycle regulation and DNA damage response. By inhibiting these kinases, the compound may disrupt cancer cell proliferation and survival pathways, presenting potential anti-cancer effects.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism | Effect |

|---|---|---|---|---|

| Study A | A549 | 0.88 | CHK1/CHK2 inhibition | Reduced proliferation |

| Study B | 4T1 | Not specified | ROS generation | Induced apoptosis |

| Study C | Various | Varies | Cell cycle arrest | Inhibited tumor growth |

Case Studies

- Anti-Cancer Activity : In a study involving the A549 lung cancer cell line, this compound demonstrated significant anti-proliferative activity with an IC50 value of 0.88 µM. This suggests a potent ability to inhibit cancer cell growth through mechanisms involving CHK1 and CHK2 pathways .

- Induction of Apoptosis : Another investigation reported that treatment with this compound led to increased levels of reactive oxygen species (ROS) in 4T1 breast cancer cells, resulting in mitochondrial dysfunction and apoptosis. The evidence was supported by flow cytometric analysis showing dose-dependent loss of mitochondrial membrane potential.

- In Vivo Efficacy : In vivo studies using BALB/c mice injected with 4T1 cells showed that administration of this compound significantly reduced tumor volumes compared to control groups. Immunohistochemical analyses revealed decreased expression of Ki67 (a marker for proliferation) and increased cleaved caspase-3 (an apoptosis marker), indicating effective tumor suppression .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Indazole Derivatives

Indazole derivatives are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison of 5,7-Dichloro-3-iodo-1H-indazole with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Research Findings

Substituent Effects on Reactivity: The iodine atom at position 3 in this compound enhances its suitability for Suzuki-Miyaura cross-coupling reactions compared to chlorine-substituted analogs (e.g., 3-Chloro-1H-indazole). However, steric hindrance from the 5,7-dichloro groups may reduce reaction yields compared to less-hindered derivatives like 3-Chloro-5-hydroxy-1H-indazole. The methyl group in 5,6-Dichloro-3-iodo-1-methyl-1H-indazole increases lipophilicity (logP ~2.8 vs.

Hydroxy-substituted analogs (e.g., 3-Chloro-5-hydroxy-1H-indazole) demonstrate hydrogen-bonding capabilities, making them preferable for targeting polar enzyme active sites.

Synthetic Challenges :

- The discontinued status of This compound () suggests synthetic difficulties, possibly due to the instability of the iodo group under standard purification conditions. In contrast, chlorinated analogs (e.g., 3-Chloro-1H-indazole) are more stable and widely accessible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.